4-Bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17786204
Molecular Formula: C7H6BrClFNO2S
Molecular Weight: 302.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrClFNO2S |
|---|---|
| Molecular Weight | 302.55 g/mol |
| IUPAC Name | 4-bromo-3-chloro-5-fluoro-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H6BrClFNO2S/c1-11-14(12,13)4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3 |
| Standard InChI Key | IMKUGLRLLKSZEF-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)C1=CC(=C(C(=C1)Cl)Br)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at the 4-, 3-, and 5-positions with bromine, chlorine, and fluorine atoms, respectively. The sulfonamide group (-SO₂NHMe) is attached at the 1-position, completing the substitution pattern. This arrangement creates a sterically congested environment, influencing both its chemical reactivity and physical properties.
Molecular Properties
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Molecular Formula: C₇H₆BrClFNO₂S
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Molecular Weight: 302.55 g/mol
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LogP: Estimated at 2.8–3.2 (calculated using fragment-based methods) .
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Polar Surface Area: ~58 Ų, indicative of moderate solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide involves multi-step halogenation and sulfonation reactions. A representative route includes:
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Sulfonation: Introduction of the sulfonamide group via reaction of the parent benzene derivative with chlorosulfonic acid, followed by amidation with methylamine.
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Halogenation: Sequential electrophilic substitution reactions to introduce bromine, chlorine, and fluorine atoms. Bromination typically employs Br₂ in the presence of FeBr₃, while chlorination and fluorination may use Cl₂/AlCl₃ and Selectfluor® reagents, respectively .
Optimization Challenges
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Regioselectivity: The order of halogen introduction is critical to avoid undesired side products. Fluorination is often performed last due to the strong directing effects of fluorine .
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Yield: Reported yields for analogous compounds range from 45–65%, depending on reaction conditions .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-withdrawing sulfonamide group activates the benzene ring toward nucleophilic aromatic substitution (NAS). The bromine atom at the 4-position is particularly susceptible to displacement by nucleophiles such as amines or alkoxides, enabling further derivatization.
Example Reaction
Reaction with piperidine in DMF at 80°C replaces the bromine atom with a piperidinyl group, forming 4-piperidinyl-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide.
Stability Considerations
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Thermal Stability: Decomposition occurs above 200°C, with exothermic events observed in differential scanning calorimetry (DSC).
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Photostability: Susceptible to photodegradation under UV light, necessitating storage in amber glass.
Industrial and Research Applications
Intermediate in Organic Synthesis
The compound’s reactivity makes it valuable for constructing:
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Heterocyclic compounds: Via cyclization reactions with diamines or thiols.
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Bioconjugates: Functionalization for drug delivery systems or diagnostic probes.
Medicinal Chemistry
As a building block for kinase inhibitors and antimicrobial agents. Derivatives with modified halogen patterns have entered preclinical trials for oncology targets .
Comparison with Related Compounds
Future Research Directions
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